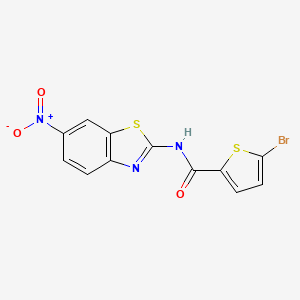

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrN3O3S2/c13-10-4-3-8(20-10)11(17)15-12-14-7-2-1-6(16(18)19)5-9(7)21-12/h1-5H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFKJSFEGGSAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves several steps. One common method includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids to introduce the nitro group at the 6-position.

Bromination: The thiophene ring is brominated using bromine or a brominating agent to introduce the bromo group at the 5-position.

Amidation: The final step involves the formation of the carboxamide group through a reaction with a suitable amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of essential enzymes in bacteria, leading to the disruption of vital cellular processes. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

Key Observations :

- TiCl4-mediated condensation () is a robust method for synthesizing thiophene-carboxamide derivatives, yielding ~75% under optimized conditions.

- Direct amidation using DCC/DMAP () avoids protective groups, simplifying synthesis but often resulting in moderate yields (37–75%) .

Electronic and Computational Properties

Table 3: DFT-Derived Reactivity Parameters

Key Observations :

- The nitro group in the target compound likely reduces the HOMO-LUMO gap compared to ethoxy (Z14) or methyl () substituents, enhancing charge transfer and NLO properties .

- Hyperpolarizability values correlate with extended π-conjugation; the thiophene-benzothiazole system may rival compound 4l’s high response (8583 Hartrees) .

Table 4: Antimicrobial and Docking Data

Key Observations :

Biological Activity

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. Its structural characteristics suggest a promising interaction with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The compound has a molecular formula of C12H6BrN4O3S, characterized by the presence of a bromine atom and a nitro group on a benzothiazole moiety. This unique structure contributes to its reactivity and biological activity.

Target Proteins

The primary targets for this compound include proteins associated with neurodegenerative diseases, such as:

- Transthyretin (TTR)

- Alpha-synuclein (α-syn)

- Tau protein

These proteins are known to aggregate in conditions like Alzheimer's and Parkinson's diseases. The compound has been shown to inhibit the aggregation of these proteins, thereby potentially mitigating the progression of these diseases.

Biochemical Pathways

The compound's activity is linked to its ability to influence biochemical pathways involved in protein misfolding and aggregation. Specifically, it acts by reducing the formation of oligomers and fibrils in a dose-dependent manner, which is crucial in the context of neurodegenerative disorders.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit moderate to strong anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound showed promising results with low cytotoxicity against normal cells, highlighting its potential as a selective anticancer agent .

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This dual action—anticancer and antioxidant—suggests that it may play a role in preventing cellular damage associated with cancer progression .

In Vitro Studies

In one study, various benzothiazole derivatives were tested against cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation at specific concentrations (IC50 values), demonstrating their potential as therapeutic agents against specific cancers .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Current literature suggests that animal models will be essential for evaluating the pharmacokinetics and therapeutic potential of this compound in a living organism.

Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular Docking : Use V-life MDS 3.5 or AutoDock to predict binding to targets like DNA gyrase (PDB: 3G75). Dock scores correlate with antimicrobial activity; e.g., benzothiazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) to validate docking results .

- QSAR Models : Develop regression models using descriptors like LogP and electronegativity to predict bioactivity .

How can structure-activity relationships (SAR) guide the design of improved analogs?

Advanced Research Question

- Nitro Group Position : Moving the nitro substituent from the 5- to 6-position on benzothiazole alters electron-withdrawing effects, impacting MIC values .

- Thiophene Substitution : Bromine at the 5-position enhances lipophilicity (LogP ~2.8), improving membrane permeability compared to non-halogenated analogs .

- Amide Linkers : Replacing thiophene-2-carboxamide with pyridine-3-carboxamide reduces activity, highlighting the role of sulfur in target interactions .

What are the key stability considerations for this compound under experimental conditions?

Advanced Research Question

- Thermal Stability : Decomposition temperatures (Td ~230–235°C) indicate suitability for high-temperature reactions .

- pH Sensitivity : Nitrobenzothiazoles may hydrolyze under alkaline conditions (pH >9). Stability assays in buffers (pH 4–8) are recommended .

- Light Sensitivity : Bromothiophene derivatives are prone to photodegradation; store in amber vials at −20°C .

How can researchers validate crystallographic data for this compound?

Advanced Research Question

- SHELX Refinement : Use SHELXL for structure solution and refinement. Validate via R-factor (<5%) and residual electron density maps .

- Twinned Crystals : Apply the Hooft parameter or PLATON’s TWINABS to correct for twinning artifacts .

- CCDC Deposition : Submit validated data to the Cambridge Structural Database (CSD) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.